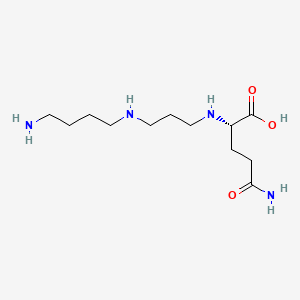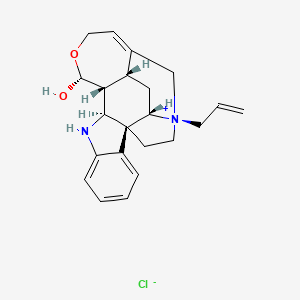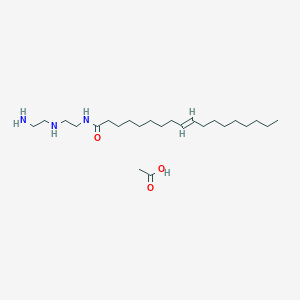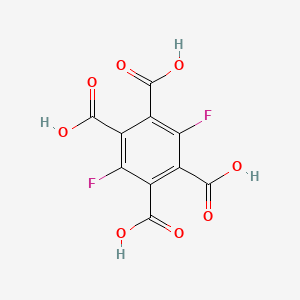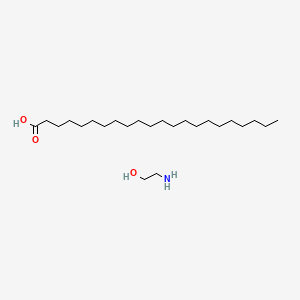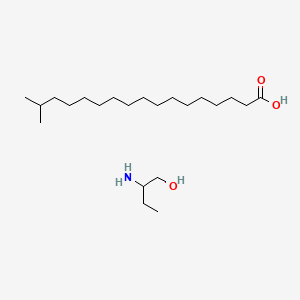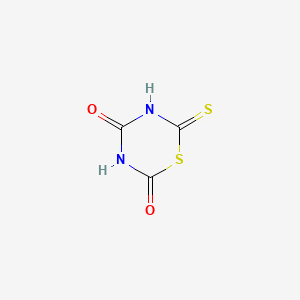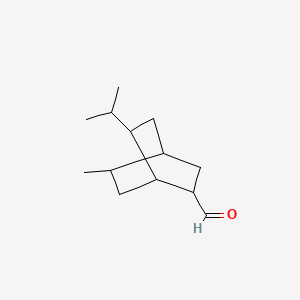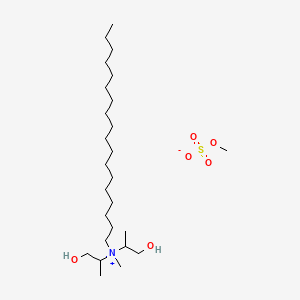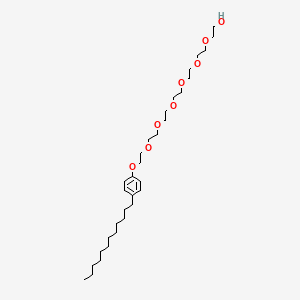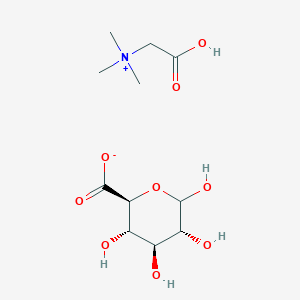
(Carboxymethyl)trimethylammonium D-glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carboxymethyl)trimethylammonium D-glucuronate is a chemical compound with the molecular formula C11H21NO9 and a molecular weight of 311.29 g/mol It is known for its unique structure, which combines a carboxymethyl group, a trimethylammonium group, and a D-glucuronate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium D-glucuronate typically involves the reaction of trimethylamine with a carboxymethyl derivative of D-glucuronic acid. The reaction conditions often include the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Carboxymethyl)trimethylammonium D-glucuronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(Carboxymethyl)trimethylammonium D-glucuronate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of (Carboxymethyl)trimethylammonium D-glucuronate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cell membranes and other cellular components, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (Carboxymethyl)trimethylammonium D-glucuronate include:
(Carboxymethyl)trimethylammonium chloride hydrazide: Known for its use as a derivatizing agent for ketones and aldehydes.
Betaine hydrochloride: Used in various biochemical applications and as a dietary supplement.
(2-Aminoethyl)trimethylammonium chloride hydrochloride: Utilized in the synthesis of other chemical compounds and as a reagent in biochemical research.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
34437-34-8 |
|---|---|
Fórmula molecular |
C11H21NO9 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4-,6?;/m0./s1 |
Clave InChI |
QWMHFUDQVXQBDF-KZUGWDFCSA-N |
SMILES isomérico |
C[N+](C)(C)CC(=O)O.[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
SMILES canónico |
C[N+](C)(C)CC(=O)O.C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



